molecular formula C14H11N3O2 B5750126 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5750126
M. Wt: 253.26 g/mol
InChI Key: JCQQRWFKXLYVTR-UHFFFAOYSA-N
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Description

2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.085126602 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (C14H11N3O2) is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a pyridine ring and an oxadiazole moiety. Its IUPAC name is 3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine , and it has a molecular weight of approximately 253.26 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa5.76
CaCo-26.42
MCF-7 (Breast)8.29
A549 (Lung)7.15
PC-3 (Prostate)9.00

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans. The minimal inhibitory concentration (MIC) values for bacterial strains range from 4.69 to 22.9 µM .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus12.34
Escherichia coli15.67
Bacillus subtilis10.45
Candida albicans18.90

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes . Furthermore, it has shown potential as an inhibitor of human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including neurodegenerative disorders .

Case Studies

A notable study explored the synthesis of novel derivatives based on this compound, leading to enhanced biological activity profiles. Modifications at different positions on the oxadiazole ring resulted in compounds with improved potency against tumor cell lines . These findings suggest that structural optimization can significantly influence the biological efficacy of oxadiazole derivatives.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-8-3-2-6-10(12)14-16-13(17-19-14)11-7-4-5-9-15-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQQRWFKXLYVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.